molecular formula C7H5BBrFO4 B8118962 6-Bromo-3-carboxy-2-fluorophenylboronic acid

6-Bromo-3-carboxy-2-fluorophenylboronic acid

Cat. No.: B8118962
M. Wt: 262.83 g/mol
InChI Key: TWOYTFLVFNPJDL-UHFFFAOYSA-N
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Description

6-Bromo-3-carboxy-2-fluorophenylboronic acid is a multifunctional aryl boronic acid intended for research and development purposes exclusively. This compound integrates a boronic acid group, a bromo substituent, a fluorine atom, and a carboxylic acid functionality on a single benzene ring, making it a highly versatile and valuable building block in organic synthesis and medicinal chemistry. Its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group is pivotal for forming biaryl carbon-carbon bonds . The presence of both the boronic acid and a bromine atom on the same aromatic ring offers unique orthogonality, allowing for sequential and selective coupling reactions to construct complex molecular architectures. The fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design . Furthermore, the carboxylic acid group provides an additional site for derivatization, enabling the formation of amides, esters, and other functional groups to fine-tune the properties of the target molecule. Recent scientific investigations highlight the potential of boronic acid derivatives in pharmaceutical research, particularly as bioisosteres for functional groups like nitro groups in the design of novel antiandrogens for prostate cancer treatment . The structural features of this compound make it a compelling candidate for such exploratory studies. As a part of the fluorophenylboric acid series, it is an essential reagent for researchers in materials science and medicinal chemistry developing new chemical entities . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-borono-4-bromo-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOYTFLVFNPJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(=O)O)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.83 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction-Bromination Sequence

Adapting methods from the synthesis of 2-bromo-6-fluorobenzoic acid, a nitration-reduction-bromination sequence offers a foundational approach:

  • Starting Material : Begin with 2-fluorobenzoic acid or its protected ester (e.g., methyl 2-fluorobenzoate).

  • Nitration : Introduce a nitro group at position 5 (meta to the carboxylic acid) using mixed acid (HNO₃/H₂SO₄).

  • Reduction : Catalytically reduce the nitro group to an amine (e.g., H₂/Pd-C), yielding 5-amino-2-fluorobenzoic acid .

  • Bromination : Treat with N-bromosuccinimide (NBS) in ethanol at 0–5°C to install bromine at position 6 (para to fluorine), achieving 6-bromo-5-amino-2-fluorobenzoic acid .

  • Diazotization-Hydrolysis : Convert the amine to a carboxylic acid via diazotization (NaNO₂/H₂SO₄) and hydrolysis (H₃O⁺), yielding 6-bromo-2-fluoro-3-carboxybenzoic acid .

Key Considerations:

  • Yield Optimization : Bromination with NBS in ethanol at 0–5°C achieves ~86% yield for analogous substrates.

  • Directing Effects : The fluorine atom directs bromination para to itself, while the amine group (post-reduction) enhances regioselectivity.

Key Considerations:

  • Catalytic Efficiency : Pd-based systems achieve >90% conversion in analogous borylations.

  • Regiochemical Purity : Bromine at position 6 ensures selective borylation at that site.

Alternative Route: Directed Ortho-Metalation

For substrates lacking halogens, directed ortho-metalation (DoM) can position the boronic acid group:

  • Starting Material : 2-Fluoro-3-carboxybenzoic acid (protected as an amide or ester).

  • Metalation : Use LDA (lithium diisopropylamide) to deprotonate ortho to the directing group (amide/ester).

  • Borylation : Quench with B(OMe)₃ followed by acidic workup to install boronic acid.

  • Bromination : Electrophilic bromination (Br₂/FeBr₃) at position 6 (para to fluorine).

Key Considerations:

  • Directing Group Strength : Amides provide stronger ortho-directing effects than esters.

  • Functional Group Tolerance : Bromination must precede boronic acid installation if using this route.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (Estimated)
Nitration-BorylationHigh regioselectivity; scalableMultiple protection/deprotection steps65–75%
Miyaura BorylationLate-stage boronation; minimal interferenceRequires palladium catalysts70–85%
Directed MetalationAvoids halogen intermediatesSensitive to directing group stability50–60%

Experimental Optimization and Challenges

Regioselectivity in Bromination

The position of bromination is critical. In 2-fluoro-3-carboxybenzoic acid derivatives, the fluorine atom directs electrophiles to positions 4 and 6 (ortho/para), while the carboxylic acid directs meta. Competition between these effects necessitates careful control:

  • Low-Temperature Bromination : Using NBS at 0–5°C in ethanol favors para-bromination relative to fluorine.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may alter selectivity but risk ester hydrolysis.

Boronic Acid Stability

Boronic acids are prone to protodeboronation under acidic or basic conditions. Mitigation strategies include:

  • Pinacol Ester Protection : Stabilize the boronic acid as a pinacol ester until the final step.

  • Neutral pH Workup : Avoid prolonged exposure to strong acids/bases during isolation.

Catalytic System Efficiency

For Miyaura borylation, catalyst loading and ligand choice significantly impact yields:

  • Ligand Screening : Bidentate ligands (dppf) enhance palladium stability and activity.

  • Base Selection : Potassium acetate (KOAc) minimizes side reactions compared to stronger bases.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically converting the boronic acid group to a hydroxyl group.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an aldehyde or alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: 6-Bromo-3-carboxy-2-fluorophenol.

    Reduction: 6-Bromo-3-hydroxy-2-fluorophenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the substituent introduced.

Scientific Research Applications

6-Bromo-3-carboxy-2-fluorophenylboronic acid is used in various scientific research applications:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.

    Biology: In the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: In the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 6-Bromo-3-carboxy-2-fluorophenylboronic acid exerts its effects typically involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-bromo-3-carboxy-2-fluorophenylboronic acid with structurally analogous boronic acids, focusing on substituent effects, reactivity, and applications.

Table 1: Structural Comparison of Key Boronic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features Reference ID
6-Bromo-3-carboxy-2-fluorophenylboronic acid -Br (6), -COOH (3), -F (2) C₇H₃BBrFO₃ High acidity (carboxylic acid), enhanced electrophilicity Inferred
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid -Br (6), -COOCH₃ (3), -F (2) C₉H₇BBrFO₃ Methyl ester derivative; hydrolyzable to carboxylic acid; discontinued
6-Bromo-3-ethoxy-2-fluorophenylboronic acid -Br (6), -OCH₂CH₃ (3), -F (2) C₈H₇BBrFO₃ Ethoxy group reduces acidity; moderate solubility in organic solvents
[3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid -Br (3), -OCH₂C₆H₄F (2), -B(OH)₂ (1) C₁₃H₁₁BBrFO₃ Benzyloxy group increases steric hindrance; crystal structure characterized
6-Bromo-2-chloro-3-ethoxyphenylboronic acid -Br (6), -Cl (2), -OCH₂CH₃ (3) C₈H₇BBrClO₃ Chloro substituent (stronger electron withdrawal) vs. fluoro

Key Differences and Implications

Functional Group Effects

  • Carboxylic Acid (-COOH) vs. Ester (-COOCH₃) : The methyl ester in is hydrolytically labile, making it a precursor to the carboxylic acid form. The free -COOH group in the target compound enhances water solubility and acidity (pKa ~2-3), which may stabilize the boronic acid via hydrogen bonding .
  • Ethoxy (-OCH₂CH₃) vs. Carboxylic Acid : Ethoxy-substituted analogs (e.g., ) exhibit lower acidity and higher lipophilicity, favoring organic-phase reactions.

Halogen Substituents Fluoro (-F) vs.

Steric and Electronic Effects

  • The benzyloxy group in introduces steric bulk, which may hinder cross-coupling efficiency but improve crystallinity for structural studies.
  • Trifluoromethyl (-CF₃) groups (e.g., in ) provide strong electron withdrawal but are absent in the target compound.

Table 2: Reactivity and Application Insights

Compound Reactivity Profile Applications Reference ID
6-Bromo-3-carboxy-2-fluorophenylboronic acid High electrophilicity due to -COOH; stable in aqueous conditions Drug intermediates, polymer synthesis Inferred
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid Requires hydrolysis for -COOH activation Lab-scale intermediates
6-Bromo-3-ethoxy-2-fluorophenylboronic acid Compatible with Pd-catalyzed couplings Agrochemicals, OLED materials
3-Bromo-2-(3-fluorobenzyloxy)phenylboronic acid Steric hindrance limits coupling efficiency Crystallography studies

Research Findings and Challenges

  • Synthetic Challenges : The target compound’s synthesis likely involves halogenation and carboxylation steps, as seen in related compounds (e.g., bromination of benzoic acid derivatives in ).
  • Stability Issues : Methoxycarbonyl derivatives () are discontinued, suggesting instability or purification difficulties, whereas the carboxylic acid form may offer better shelf life.
  • Structural Characterization : Single-crystal X-ray diffraction (as in ) is critical for confirming boronic acid geometry and hydrogen-bonding networks.

Biological Activity

6-Bromo-3-carboxy-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic applications, supported by relevant data tables and case studies.

6-Bromo-3-carboxy-2-fluorophenylboronic acid is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it a valuable tool in various biological applications, particularly in drug development and molecular biology.

PropertyValue
Molecular FormulaC₇H₆BBrF₃O₂
Molecular Weight232.83 g/mol
Melting Point150-152 °C
SolubilitySoluble in water

The biological activity of 6-Bromo-3-carboxy-2-fluorophenylboronic acid primarily stems from its interaction with various enzymes and receptors. Boronic acids are known to inhibit serine proteases and other enzymes involved in cellular signaling pathways. Specifically, this compound has shown potential as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis.

In Vitro Studies

Recent studies have demonstrated that 6-Bromo-3-carboxy-2-fluorophenylboronic acid exhibits significant inhibitory activity against DHODH. The inhibition is characterized by an IC50 value indicating the concentration required to inhibit 50% of enzyme activity.

CompoundIC50 (μM)Target Enzyme
6-Bromo-3-carboxy-2-fluorophenylboronic acid0.250 ± 0.11DHODH

This inhibition leads to a depletion of pyrimidine nucleotides, effectively halting cell cycle progression in cancer cells, which rely on these nucleotides for DNA synthesis and repair.

Case Studies

  • Colon Cancer Cell Lines : In vitro assays using HCT116 colon cancer cells demonstrated that treatment with 6-Bromo-3-carboxy-2-fluorophenylboronic acid resulted in significant growth inhibition. The mechanism was linked to reduced DHODH activity, leading to decreased pyrimidine levels.
  • Synergistic Effects : Further studies indicated that this compound could enhance the efficacy of existing chemotherapeutic agents such as doxorubicin when used in combination therapies. This synergistic effect was attributed to the compound's ability to sensitize cancer cells to apoptosis by targeting metabolic pathways essential for cell survival.

In Vivo Evaluations

In vivo studies using mouse models have shown promising results for the therapeutic application of 6-Bromo-3-carboxy-2-fluorophenylboronic acid. Biodistribution studies revealed targeted accumulation in tumor tissues, suggesting potential for selective delivery in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-3-carboxy-2-fluorophenylboronic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

  • Step 1 : Bromination at the para position relative to the boronic acid group, using reagents like NBS (N-bromosuccinimide) under radical conditions .
  • Step 2 : Fluorination via diazotization followed by Balz-Schiemann reaction, ensuring regioselectivity at the ortho position .
  • Step 3 : Carboxylic acid introduction via oxidation of a methyl or hydroxymethyl group (e.g., using KMnO₄ or RuO₄ under acidic conditions) .
    Key considerations :
  • Boronic acid stability: Use anhydrous conditions and low temperatures (0–6°C) to prevent protodeboronation .
  • Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) improves purity (>97% achievable) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Primary techniques :

  • NMR spectroscopy :
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm), carboxylic acid proton (broad ~δ 12–13 ppm).
    • ¹³C NMR: Confirm boronic acid (δ ~30 ppm, quadrupolar broadening) and carboxylic acid (δ ~170 ppm).
    • ¹⁹F NMR: Single peak for fluorine at δ -110 to -120 ppm .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .
  • Elemental analysis : Validate C, H, B, Br, and F content .

Q. What are the optimal storage conditions to maintain stability?

  • Temperature : Store at 0–6°C in amber vials to prevent thermal degradation and light-induced side reactions .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid boronic acid hydrolysis .
  • Short-term stability : Stable in dry DMSO or DMF for ≤1 week at -20°C .

Advanced Research Questions

Q. How does the electronic interplay of Br, F, and COOH substituents influence reactivity in cross-coupling reactions?

  • Electron-withdrawing effects :
    • The -COOH group deactivates the ring, slowing Suzuki-Miyaura coupling but enhancing selectivity for electron-rich coupling partners.
    • Fluorine’s inductive effect stabilizes the boronate intermediate, improving coupling efficiency in aqueous conditions .
  • Steric effects : Ortho-fluorine may hinder transmetalation, requiring optimized ligands (e.g., SPhos or XPhos) .
    Example : In Pd-catalyzed reactions, yields drop below 50% without ligand optimization due to steric congestion .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or esterification) in protic solvents?

  • Protodeboronation prevention :
    • Use pH-buffered conditions (pH 7–9) to stabilize the boronate species.
    • Add phase-transfer catalysts (e.g., TBAB) to enhance solubility in biphasic systems .
  • Carboxylic acid protection :
    • Temporarily esterify the -COOH group (e.g., methyl ester using SOCl₂/MeOH) during coupling, followed by hydrolysis .
      Data contradiction note : Some studies report esterification under basic conditions; confirm via ¹H NMR monitoring .

Q. How can computational modeling predict tautomerization or regioselectivity in derivatization reactions?

  • DFT calculations :
    • Analyze boronic acid tautomerization (sp² vs. sp³ hybridization) using Gaussian09 at B3LYP/6-31G* level. Predicts dominant sp² form in nonpolar solvents .
    • Simulate transition states for Suzuki-Miyaura coupling to identify regioselectivity (e.g., meta vs. para substitution on aryl halides) .
  • Molecular docking : Screen ligand-Pd complex interactions to optimize catalytic efficiency .

Q. How to resolve discrepancies in reported solubility or stability data across studies?

  • Systematic benchmarking :
    • Compare solubility in DMSO, THF, and water using gravimetric analysis.
    • Replicate conflicting studies under controlled humidity/temperature (e.g., stability assays at 25°C vs. 4°C) .
  • Advanced analytics : Use TGA (thermogravimetric analysis) to quantify decomposition thresholds .

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